molecular formula C12H16O4 B14356066 Propyl (4-methoxyphenoxy)acetate CAS No. 91555-21-4

Propyl (4-methoxyphenoxy)acetate

Cat. No.: B14356066
CAS No.: 91555-21-4
M. Wt: 224.25 g/mol
InChI Key: MMBLAASUCHPOQN-UHFFFAOYSA-N
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Description

Propyl (4-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This compound is formed by the esterification of propanol and 4-methoxyphenoxyacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (4-methoxyphenoxy)acetate can be synthesized through the esterification reaction between propanol and 4-methoxyphenoxyacetic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

4-methoxyphenoxyacetic acid+propanolH2SO4Propyl (4-methoxyphenoxy)acetate+H2O\text{4-methoxyphenoxyacetic acid} + \text{propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-methoxyphenoxyacetic acid+propanolH2​SO4​​Propyl (4-methoxyphenoxy)acetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Propyl (4-methoxyphenoxy)acetate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxyphenoxyacetic acid and propanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.

Major Products Formed

    Hydrolysis: 4-methoxyphenoxyacetic acid and propanol.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Substitution: Substituted derivatives of the original compound, such as nitro or bromo derivatives.

Scientific Research Applications

Propyl (4-methoxyphenoxy)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of propyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-methoxyphenoxy)acetate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl (4-methoxyphenoxy)acetate: Similar structure but with a methyl group instead of a propyl group.

    Butyl (4-methoxyphenoxy)acetate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Propyl (4-methoxyphenoxy)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Properties

CAS No.

91555-21-4

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

propyl 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C12H16O4/c1-3-8-15-12(13)9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

MMBLAASUCHPOQN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC1=CC=C(C=C1)OC

Origin of Product

United States

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